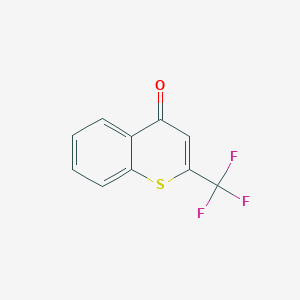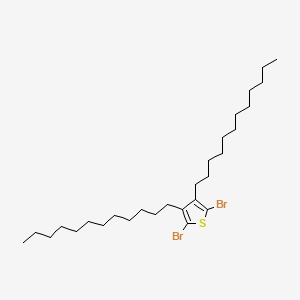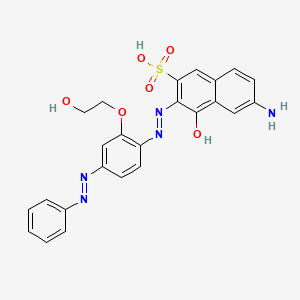
silver;3,3-dimethylbut-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;3,3-dimethylbut-1-yne, also known as tert-butylacetylene, is an organic compound with the molecular formula C6H10. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a triple bond between carbon atoms, making it a member of the alkyne family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver;3,3-dimethylbut-1-yne can be synthesized through several methods. One common method involves the hydroboration-deuteronolysis-hydroboration sequence. This process employs 9-BBN-H and 9-BBN-D in a specific order to produce the desired compound . Another method involves the use of diisobutene and ethylene in a metathesis reaction to produce neohexene, which can then be converted to this compound .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical reactions that involve the use of specific catalysts and reaction conditions. The exact methods may vary depending on the desired purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Silver;3,3-dimethylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen iodide, which can add across the triple bond to form diiodo compounds . Other reagents include various oxidizing and reducing agents that facilitate the conversion of the compound into different products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the addition of hydrogen iodide can produce 2,2-diiodo-3,3-dimethylbutane .
Applications De Recherche Scientifique
Silver;3,3-dimethylbut-1-yne has several scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules that can be used in research and drug development.
Mécanisme D'action
The mechanism of action of silver;3,3-dimethylbut-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbocations and the addition of reagents across the triple bond .
Comparaison Avec Des Composés Similaires
Silver;3,3-dimethylbut-1-yne can be compared with other similar compounds, such as:
3,3-Dimethyl-1-butene: This compound has a double bond instead of a triple bond, making it less reactive in certain types of reactions.
3,3-Dimethyl-2-butyne: This isomer has the triple bond in a different position, leading to different reactivity and applications.
tert-Butylacetylene: Another name for this compound, highlighting its structural similarity to other alkynes.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
128233-07-8 |
|---|---|
Formule moléculaire |
C6H9Ag |
Poids moléculaire |
189.00 g/mol |
Nom IUPAC |
silver;3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9.Ag/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
Clé InChI |
CBIPCDTVQPKUIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#[C-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)






![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)

![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
